molecular formula C19H13BrF2N2O3S B7518983 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

货号 B7518983
分子量: 467.3 g/mol
InChI 键: CQBOBPWLPQBAFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide, also known as BAY-876, is a small molecule inhibitor that targets the mitochondrial pyruvate carrier (MPC). The MPC is a key component of the mitochondrial pyruvate oxidation pathway, which plays a crucial role in energy metabolism. BAY-876 has been shown to inhibit the MPC and reduce the growth of cancer cells in vitro and in vivo.

作用机制

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide inhibits the MPC, which is responsible for transporting pyruvate into the mitochondria for oxidation. By inhibiting the MPC, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide reduces the mitochondrial respiration and ATP production, leading to a decrease in cancer cell proliferation and survival. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce metabolic changes in cancer cells, including a decrease in glucose uptake and lactate production, as well as an increase in oxidative stress and reactive oxygen species (ROS) production. These changes are thought to contribute to the anticancer effects of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.

实验室实验的优点和局限性

One advantage of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its specificity for the MPC, which allows for selective inhibition of cancer cell metabolism without affecting normal cells. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, one limitation of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its poor solubility, which may affect its pharmacokinetic properties and limit its clinical application.

未来方向

Future studies on 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its clinical efficacy. In addition, further studies could investigate the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a combination therapy with other anticancer agents. Finally, studies could explore the role of the MPC in other diseases, such as metabolic disorders and neurodegenerative diseases, and the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a therapeutic agent in these contexts.
Conclusion:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a small molecule inhibitor that targets the MPC and has shown promising anticancer effects in preclinical models. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. Future studies could further optimize its pharmacokinetic properties and investigate its potential in other diseases.

合成方法

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline to yield 3-(4-bromophenyl)sulfonamide-N-(2,4-difluorophenyl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. These findings suggest that 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide may have potential as a therapeutic agent for cancer treatment.

属性

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O3S/c20-13-4-7-15(8-5-13)24-28(26,27)16-3-1-2-12(10-16)19(25)23-18-9-6-14(21)11-17(18)22/h1-11,24H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBOBPWLPQBAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。